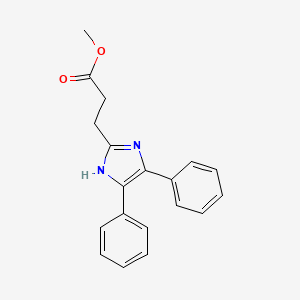

3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester

Description

The compound 3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester (CAS: 1075748-68-3) is a methyl ester derivative featuring a central imidazole ring substituted with two phenyl groups at the 4- and 5-positions.

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

methyl 3-(4,5-diphenyl-1H-imidazol-2-yl)propanoate |

InChI |

InChI=1S/C19H18N2O2/c1-23-17(22)13-12-16-20-18(14-8-4-2-5-9-14)19(21-16)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,20,21) |

InChI Key |

ACYSXPPFAIJNSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-diphenyl-1H-imidazole with propionic acid and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, a structurally related compound listed is (1S,8R,9R,10R)-3,4,5,6-Tetraphenyl-1,8-bis-trimethylsilanyloxy-11-oxa-tricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-dicarboxylic acid dimethyl ester (CAS: 92911-97-2). Below is a comparative analysis based on available structural and functional group

Table 1: Structural and Functional Comparison

| Compound (CAS) | Core Structure | Substituents/Functional Groups | Notable Features |

|---|---|---|---|

| 1075748-68-3 | Imidazole | 4,5-Diphenyl; methyl ester at propionic acid | Planar aromatic system; moderate polarity |

| 92911-97-2 | Tricyclic oxa-undecatriene | Tetraphenyl; bis-trimethylsilanyloxy; two methyl esters | Complex stereochemistry; high lipophilicity |

Key Differences:

Aromaticity vs. Polycyclic Framework: The imidazole-based compound (1075748-68-3) retains a planar aromatic system, which may enhance π-π stacking interactions in biological targets. In contrast, the tricyclic compound (92911-97-2) incorporates a rigid, non-planar oxa-tricyclic core, likely influencing its conformational stability and binding selectivity .

The methyl ester groups in both compounds suggest similar metabolic susceptibility to esterase-mediated hydrolysis.

Synthetic Complexity :

- The tricyclic compound’s stereochemical complexity (1S,8R,9R,10R configuration) implies a more challenging synthetic route compared to the straightforward imidazole synthesis of 1075748-68-3.

Limitations of Available Evidence

The provided sources lack experimental data (e.g., spectroscopic, thermodynamic, or bioactivity profiles) for these compounds. Further studies are required to elucidate the biological relevance and physicochemical properties of these derivatives.

Biological Activity

3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₈H₁₇N₂O₂

- Molecular Weight : 328.79 g/mol

- CAS Number : 31434-93-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester. In vitro assays have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study conducted by researchers synthesized a series of imidazole derivatives and evaluated their anticancer activity using the MTT assay against cell lines such as Caco-2, HCT-116, HeLa, and MCF-7. The results indicated that certain derivatives exhibited IC₅₀ values comparable to standard chemotherapeutics like doxorubicin (Table 1).

| Compound | Cell Line | IC₅₀ (µM) | Comparison Drug | IC₅₀ (µM) |

|---|---|---|---|---|

| 4k | MCF-7 | 0.38 | Doxorubicin | 0.35 |

| 6e | Caco-2 | 4.67 | Doxorubicin | 5.17 |

This data suggests that the imidazole derivatives may serve as promising candidates for further development in cancer therapy .

Antibacterial Activity

The antibacterial properties of imidazole derivatives have also been explored extensively. A study assessed the antimicrobial activity of several synthesized compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Screening

The compounds were tested using the Kirby-Bauer disc diffusion method, with results summarized in Table 2.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1a | S. aureus | 15 |

| 1b | E. coli | 12 |

| Reference | Norfloxacin | 20 |

The results indicated that compounds 1a and 1b showed significant antibacterial activity, suggesting their potential use in treating bacterial infections .

The biological activity of imidazole derivatives is often attributed to their ability to interact with various biological targets:

- Anticancer Mechanism : The compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis through various signaling pathways.

- Antibacterial Mechanism : The imidazole ring can disrupt bacterial cell membranes or interfere with essential metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.